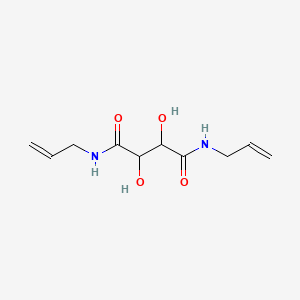

N,N'-Diallyltartramide

描述

属性

IUPAC Name |

2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKLEAHGBNDKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866693 | |

| Record name | 2,3-Dihydroxy-N~1~,N~4~-di(prop-2-en-1-yl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Diallyltartardiamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28843-34-7 | |

| Record name | 2,3-Dihydroxy-N1,N4-di-2-propen-1-ylbutanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28843-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diallyltartramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028843347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-diallyltartramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Amidation of Tartaric Acid with Allylamine

The foundational method for synthesizing N,N'-diallyltartramide involves the direct amidation of tartaric acid with allylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine groups of allylamine attack the carbonyl carbons of tartaric acid’s carboxylic acid groups.

Reagents and Conditions

-

Tartaric acid : Serves as the dicarboxylic acid precursor.

-

Allylamine : Provides the allyl groups for crosslinking functionality.

-

Catalyst : Carbodiimide-based coupling agents (e.g., EDC or DCC) are used to activate the carboxylic acid groups.

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to maintain reaction anhydrousness.

-

Temperature : 0–25°C under nitrogen atmosphere to prevent premature polymerization of allyl groups.

Mechanistic Insights

The reaction proceeds in two stages:

-

Activation : Tartaric acid’s carboxylic acid groups react with EDC to form an O-acylisourea intermediate.

-

Nucleophilic Attack : Allylamine displaces the intermediate, forming the amide bond and releasing the urea byproduct.

Yield and Purity

Alternative Pathway: Allylation of Preformed Tartaramide

An alternative approach involves synthesizing tartaramide (the unsubstituted amide of tartaric acid) followed by allylation. This two-step method improves regioselectivity.

Step 1: Tartaramide Synthesis

Step 2: Allylation

Challenges

-

Over-Allylation : Risk of forming N,N,N',N'-tetraallyl derivatives without precise stoichiometric control.

-

Byproducts : Hydrolysis of allyl bromide to allyl alcohol under basic conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, critical for scaling amidation reactions.

Key Features

-

Residence Time : 30–60 minutes to ensure complete conversion.

-

Temperature Control : Maintained at 25°C via integrated cooling systems.

-

Automated Quenching : Inline neutralization of excess allylamine using acetic acid.

Advantages Over Batch Reactors

Purification and Isolation

Industrial purification employs cost-effective techniques:

-

Crystallization : Dissolving the crude product in hot ethanol and cooling to 4°C achieves >95% purity.

-

Membrane Filtration : Nanofiltration membranes (MWCO: 500 Da) remove low-molecular-weight impurities.

Comparative Analysis of Synthesis Methods

| Parameter | Laboratory-Scale Amidation | Industrial CFR Process |

|---|---|---|

| Yield | 60–75% | 85–90% |

| Reaction Time | 12–24 hours | 1–2 hours |

| Catalyst Cost | High (EDC/DCC) | Low (recyclable catalysts) |

| Scalability | Limited | High |

| Purity | >90% after chromatography | >95% after crystallization |

Key Findings

-

Industrial methods outperform laboratory techniques in yield and scalability but require significant capital investment.

-

Catalytic systems in CFRs reduce reliance on expensive coupling agents, lowering production costs by ~40%.

Mechanistic Challenges and Solutions

Side Reactions and Mitigation

化学反应分析

Types of Reactions: N,N’-Diallyltartramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert N,N’-Diallyltartramide into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted allyl derivatives.

科学研究应用

Polymer Chemistry

N,N'-Diallyltartramide serves as an effective cross-linking agent in the synthesis of hydrogels and other polymer networks. Its applications include:

- Electrophoresis : Used in the preparation of polyacrylamide gels for protein separation techniques .

- Hydrogel Formation : Employed in creating hydrogels that can encapsulate biologically active agents for controlled release applications .

Biomedical Applications

The compound has been explored for various biomedical uses:

- Drug Delivery Systems : this compound is utilized in developing hydrogels that facilitate the controlled release of therapeutic agents like ciprofloxacin, enhancing the efficacy of drug delivery systems.

- Tissue Engineering : Its ability to form stable networks makes it suitable for applications in tissue scaffolding and regenerative medicine .

Hydrogel Development for Drug Delivery

A study investigated the use of this compound as a cross-linker in hydrogels designed for drug delivery. The results demonstrated that these hydrogels could effectively release ciprofloxacin over extended periods, highlighting their potential for sustained therapeutic effects.

| Study Aspect | Details |

|---|---|

| Hydrogel Composition | This compound cross-linked polyacrylamide |

| Drug Loaded | Ciprofloxacin |

| Release Duration | Up to 30 days |

| Release Mechanism | Diffusion-controlled |

Electrophoresis Techniques

In another study, this compound was incorporated into polyacrylamide gels used for two-dimensional electrophoresis. This application allowed for enhanced resolution of protein samples, facilitating better analysis in proteomics research .

| Electrophoresis Setup | Details |

|---|---|

| Gel Type | Polyacrylamide |

| Cross-Linker Used | This compound |

| Proteins Analyzed | Various proteins from cattle follicular fluid |

作用机制

The mechanism of action of N,N’-Diallyltartramide primarily involves its ability to form stable cross-links between polymer chains. This cross-linking capability is due to the presence of allyl groups, which can undergo polymerization reactions to form covalent bonds with other polymer chains. This results in the formation of a three-dimensional network, enhancing the mechanical and chemical properties of the resulting material .

相似化合物的比较

Comparison with Similar Crosslinking Compounds

DATD is compared below with structurally and functionally related crosslinkers, including N,N'-Methylenebisacrylamide (BIS) , N,N'-Bis(acryloyl)cystamine (BAC) , and ethylene glycol diacrylate (EGDA) .

Table 1: Structural and Functional Comparison

Table 2: Performance in Drug Release Studies

Key Advantages of DATD

Chirality : Unlike BIS or EGDA, DATD’s stereochemistry allows precise control over hydrogel network topology, critical for drug-loading efficiency .

Stability : Resists hydrolysis under basic conditions (e.g., pH 9–12), making it suitable for multi-step hydrogel processing .

Dual Responsiveness : DATD-crosslinked poly(NIPA-co-AAc) hydrogels exhibit pH- and temperature-sensitive swelling , enabling targeted drug release in gastrointestinal environments .

Limitations vs. Alternatives

- Safety : DATD’s irritant properties (H315-H319-H335) necessitate stricter handling protocols compared to BIS or EGDA .

- Cost : Higher purity (≥98%) and chiral synthesis make DATD more expensive than commodity crosslinkers like BIS .

- Reducibility : Unlike BAC, DATD lacks cleavable bonds, limiting its use in redox-responsive systems .

Drug Delivery Systems

DATD-crosslinked hydrogels demonstrate superior pH-responsive behavior in simulated gastric (pH 1.2–5.0) and intestinal (pH 6.8) environments. For example, in guar-gum matrices, DATD enabled sustained amoxicillin release at pH 5.0, aligning with therapeutic needs for H. pylori eradication .

Biocompatibility

While DATD-based hydrogels are biocompatible post-polymerization, residual monomer toxicity requires stringent purification, a challenge less pronounced with BIS .

生物活性

N,N'-Diallyltartramide (DAT) is a compound that has garnered attention in various fields of biomedical research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of DAT, including its applications, mechanisms of action, and relevant case studies.

This compound is a derivative of tartramic acid, characterized by its diallyl substituents. Its structural formula can be represented as:

- Molecular Formula : C10H16N2O4

- Molecular Weight : 216.25 g/mol

- Melting Point : 186-188 °C

The compound's structure allows it to function effectively as a cross-linking agent in various polymer systems, particularly hydrogels .

1. Hydrogel Formation

DAT is extensively used as a cross-linking agent in the synthesis of hydrogels. These hydrogels have applications in drug delivery systems (DDS), tissue engineering, and controlled release formulations. The ability of DAT to form stable networks enhances the mechanical properties and biocompatibility of hydrogels.

Table 1: Applications of this compound in Hydrogel Synthesis

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances the release profile and stability of therapeutic agents. |

| Tissue Engineering | Provides scaffolding for cell growth and differentiation. |

| Controlled Release | Modulates the release rates of encapsulated drugs based on environmental stimuli. |

2. Biological Activity

Research indicates that DAT exhibits notable biological activities, including antimicrobial properties and effects on cell proliferation.

- Antimicrobial Activity : DAT has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. For instance, studies have shown that DAT-modified hydrogels can effectively release antimicrobial agents, enhancing their therapeutic potential against infections .

- Cell Proliferation : In vitro studies have indicated that DAT can influence cell proliferation rates, particularly in fibroblast and endothelial cells. This property is crucial for applications in wound healing and tissue regeneration .

The biological activity of this compound can be attributed to several mechanisms:

- Cross-Linking Properties : By forming stable networks within hydrogels, DAT facilitates controlled drug release and enhances the stability of bioactive compounds.

- Interaction with Cellular Components : DAT's ability to interact with proteins and nucleic acids may play a role in modulating cellular responses, including proliferation and differentiation.

Case Study 1: Antimicrobial Efficacy

A study investigated the use of DAT-based hydrogels for delivering ciprofloxacin, an antibiotic, in wound care applications. The results demonstrated that these hydrogels not only sustained the release of ciprofloxacin over an extended period but also significantly reduced bacterial load in infected wounds compared to control groups .

Case Study 2: Tissue Engineering

In another study focusing on tissue engineering, researchers utilized DAT to create scaffolds that supported the growth of mesenchymal stem cells (MSCs). The scaffolds promoted cellular attachment and proliferation, indicating potential for use in regenerative medicine applications .

常见问题

Q. What are the key physicochemical properties of N,N'-Diallyltartramide (DAT) relevant to its use in polymer chemistry?

DAT is a chiral cross-linking agent with a linear formula [CH(OH)CONHCH2CH=CH2]₂. Key properties include:

- Melting Point : 186–188°C (lit.) .

- Optical Rotation : [α]²⁰/D = +108° (c = 2.4 in H₂O) .

- Purity : ≥99% for synthesis-grade applications .

- Solubility : Water-compatible, critical for hydrogel preparation .

Methodological Note : Characterize DAT using differential scanning calorimetry (DSC) for thermal stability and polarimetry for optical activity. Confirm purity via HPLC or NMR, referencing CAS 58477-85-3 .

Q. How is DAT utilized as a cross-linker in hydrogel synthesis?

DAT’s vicinal hydroxyl groups enable periodate-mediated cleavage, generating α-oxo-aldehyde (ALD) functionalities for post-synthesis modifications. For example:

- In pH/thermosensitive hydrogels (e.g., poly(NIPA-co-AAc)), DAT forms covalent networks via radical polymerization. Post-cleavage with NaIO₄ yields nanoparticles (10–100 nm) with ALD groups for drug conjugation .

Methodological Note : Optimize cross-linking density by varying DAT concentration (e.g., 2–5 mol% relative to monomers) and monitor gelation kinetics via rheometry .

Q. What safety protocols are recommended for handling DAT in laboratory settings?

DAT is classified as an irritant (Xi) under GHS, with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Safety Measures :

- Use N95 masks, gloves, and eye protection during handling .

- Avoid dust formation; work in well-ventilated areas .

- Store in airtight containers at 10–30°C .

Methodological Note : Conduct a risk assessment using SDS data (e.g., GHS codes and PPE requirements) before experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in DAT’s cross-linking efficiency across different polymer systems?

Conflicting reports on DAT’s efficiency often arise from variations in:

- Monomer reactivity : Acrylic acid (AAc) enhances ionic interactions in hydrogels, altering DAT’s cross-linking behavior compared to non-ionic systems .

- Solvent polarity : Aqueous systems favor DAT’s solubility, while organic solvents may reduce cross-linking efficacy .

Methodological Note : Perform controlled experiments with fixed DAT concentrations while varying monomer ratios (e.g., NIPA:AAc from 1:1 to 4:1). Use FTIR to track covalent bond formation and swelling tests to quantify network density .

Q. What experimental strategies optimize DAT-based hydrogels for controlled drug release?

DAT-cross-linked hydrogels exhibit pH-dependent release due to AAc’s ionization. For example:

- At pH 1.2 (gastric conditions), protonated AAc reduces electrostatic interactions, accelerating drug release.

- At pH 6.8 (intestinal conditions), deprotonated AAc increases negative charge, enabling sustained release via ionic binding .

Methodological Note : - Incorporate model drugs (e.g., ofloxacin) and measure release kinetics using UV-Vis spectroscopy.

- Validate release mechanisms with Peppas-Sahlin models to distinguish Fickian diffusion from swelling-controlled release .

Q. How does DAT’s chirality influence its performance in biomaterial applications?

DAT’s (+)-enantiomer ([α]²⁰/D = +108°) may enhance stereoselective interactions in drug-loaded hydrogels. For instance:

- Chiral hydrogels could preferentially bind enantiomeric drugs, improving loading efficiency .

Methodological Note : Compare DAT’s enantiomers in hydrogel synthesis and assess drug-binding affinity via isothermal titration calorimetry (ITC). Use circular dichroism (CD) to probe structural changes in the polymer network .

Q. What analytical techniques are critical for characterizing DAT-derived nanomaterials?

Post-periodate cleavage of DAT yields α-oxo-ALD-functionalized nanoparticles. Key characterization steps:

- Size Distribution : Dynamic light scattering (DLS) or TEM for nanoparticle sizing (10–100 nm) .

- Surface Chemistry : X-ray photoelectron spectroscopy (XPS) to confirm ALD group formation .

- Drug Conjugation Efficiency : Quantify via fluorescence tagging or LC-MS .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。